

# "N-(2-Methoxypyridin-3-yl)pivalamide" molecular weight and formula

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## Compound of Interest

Compound Name: *N*-(2-Methoxypyridin-3-yl)pivalamide

Cat. No.: B173459

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## Technical Guide: N-(2-Methoxypyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of **N-(2-Methoxypyridin-3-yl)pivalamide**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

## Core Compound Data

The fundamental molecular characteristics of **N-(2-Methoxypyridin-3-yl)pivalamide** are summarized in the table below, providing a clear reference for experimental and analytical work.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	208.26 g/mol
CAS Number	125867-19-8
Canonical SMILES	<chem>CC(C)(C)C(=O)NC1=CC=CN=C1OC</chem>
InChI Key	YXFAOWYMDGUFIQ-UHFFFAOYSA-N

## Synthetic Protocol

The following protocol details a robust method for the synthesis of **N-(2-Methoxypyridin-3-yl)pivalamide**, derived from established chemical literature on analogous transformations. The procedure involves the acylation of 2-methoxypyridin-3-amine with pivaloyl chloride.

## Materials and Reagents

- 2-Methoxypyridin-3-amine (CAS: 20265-38-7)
- Pivaloyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethyl acetate
- Hexanes
- Standard laboratory glassware and magnetic stirrer

- Thin Layer Chromatography (TLC) plates (silica gel 60 F<sub>254</sub>)

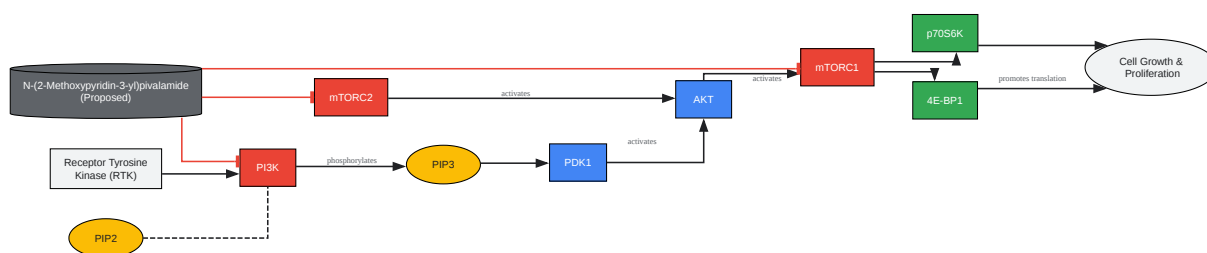
## Experimental Procedure

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
- **Addition of Acylating Agent:** Cool the reaction mixture to 0 °C using an ice bath. To this solution, add pivaloyl chloride (1.2 eq) dropwise via syringe.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
- **Workup:** Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- **Purification:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Final Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **N-(2-Methoxypyridin-3-yl)pivalamide**.

## Putative Biological Activity and Signaling Pathway

While direct experimental evidence for the biological target of **N-(2-Methoxypyridin-3-yl)pivalamide** is not extensively available, its structural motif is prominently featured in a class of molecules designed as inhibitors of the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action, where **N-(2-Methoxypyridin-3-yl)pivalamide** or its derivatives act as dual PI3K/mTOR inhibitors, thereby blocking downstream signaling cascades that promote tumorigenesis.



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Caption: Proposed inhibition of the PI3K/mTOR signaling pathway.

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